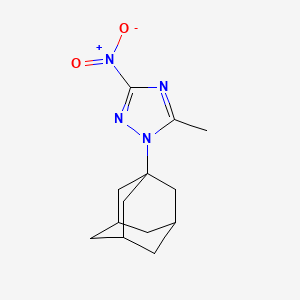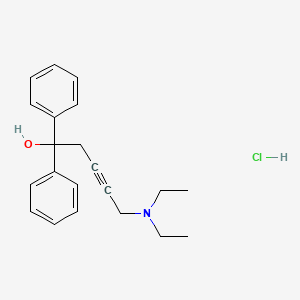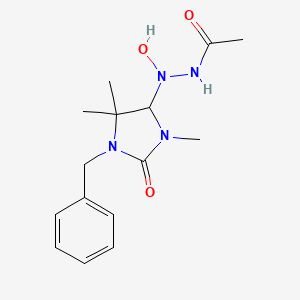
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed in the brain and have been linked to various physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and have been linked to various physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of adenosine A1 receptors, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can modulate these physiological processes.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models of stroke and traumatic brain injury, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects, reducing the extent of brain damage and improving functional outcomes. 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic effects in animal models of pain, reducing pain perception. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have cardioprotective effects, reducing the extent of myocardial infarction in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific modulation of these receptors without affecting other receptors or physiological processes. This specificity makes 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in the body. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. This could lead to the development of more effective therapies for conditions such as stroke, traumatic brain injury, and pain. Another area of research is the identification of new physiological processes that are regulated by adenosine A1 receptors. This could lead to the development of new therapies for a wide range of conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, which could help to optimize its use in experimental settings.
Métodos De Síntesis
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 1-methyl-4-piperidone to form the intermediate product. The final step involves the reaction of the intermediate product with propanoyl chloride to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been studied for its potential use in the treatment of pain, as adenosine A1 receptors have been implicated in pain perception. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential use in the treatment of cardiovascular diseases, as adenosine A1 receptors have been linked to cardiovascular function.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-10(21-14-9-11(16)3-4-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHSSVIZIGMGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)

![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)

![1-(3-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5108515.png)

![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)
![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)
